molecular formula C25H31N7O6S B1217847 Supristol CAS No. 57197-43-0

Supristol

Katalognummer: B1217847
CAS-Nummer: 57197-43-0
Molekulargewicht: 557.6 g/mol
InChI-Schlüssel: QSCDJPXGCZNSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and IUPAC Classification

This compound operates under multiple nomenclature systems reflecting its complex chemical composition and various regional pharmaceutical designations. According to the PubChem database, the compound is assigned the Chemical Abstracts Service registry number 57197-43-0 and carries the PubChem Compound Identifier 64937. The molecular formula is documented as C25H31N7O6S with a molecular weight of 557.6 grams per mole.

The compound demonstrates significant nomenclature diversity across different pharmaceutical systems. Primary synonyms include Co-trifamole, cotrifamole, and cotrifamol, indicating its recognition as a combination therapeutic agent. The Registry of Toxic Effects of Chemical Substances database provides additional identification as RTECS NUMBER DA9501600, with the formal chemical designation as "Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-2-oxazolyl)-, mixt. with 5-((3,4,5-trimethoxyphenyl)methyl)-2,4-pyrimidinediamine".

Table 1: Chemical Identification Parameters for this compound

Parameter Value Source
PubChem CID 64937 PubChem Database
CAS Registry Number 57197-43-0 Multiple Sources
Molecular Formula C25H31N7O6S PubChem
Molecular Weight 557.6 g/mol PubChem
RTECS Number DA9501600 RTECS Database

The nomenclature complexity extends to international pharmaceutical classifications where different combinations of active ingredients are recognized. Sources indicate that this compound represents a combination formulation containing sulfamethoxazole and trimethoprim in specific ratios. However, alternative documentation suggests combinations involving sulfamoxole and trimethoprim, particularly in European pharmaceutical contexts.

The International Union of Pure and Applied Chemistry classification systems acknowledge the compound's status as a pharmaceutical mixture rather than a single molecular entity. This classification approach reflects the growing recognition of combination therapies in modern pharmaceutical science, where multiple active pharmaceutical ingredients are formulated together to achieve enhanced therapeutic outcomes through synergistic mechanisms.

Discovery Timeline and Patent Landscape

The historical development of this compound emerges from the broader context of sulfonamide antibiotic discovery and the subsequent development of combination antimicrobial therapies. The foundational work in sulfonamide chemistry traces back to Gerhard Domagk, the German bacteriologist and pathologist who received the 1939 Nobel Prize for Physiology or Medicine for discovering the antibacterial effects of Prontosil, establishing the conceptual framework for sulfonamide-based therapeutics.

The patent landscape surrounding this compound and related combination therapies demonstrates extensive intellectual property development throughout the latter half of the twentieth century. United States Patent 3,341,541, assigned to Hoffmann La Roche, represents a foundational patent in the sulfamethoxazole and trimethoprim combination space, filed in 1965. This patent established the pharmaceutical precedent for combination antimicrobial formulations that would later influence the development of commercial preparations including this compound.

Table 2: Patent Timeline for this compound-Related Technologies

Patent Number Assignee Filing Date Technology Focus
US3341541 Hoffmann La Roche 1965-07-09 Sulfamethoxazole-Trimethoprim Combination
US4461765 Shionogi & Co. 1984 Suppository Formulation Technology
EP200252 Yamanouchi Europ BV 1986-04-07 Combination Formulation
US4209513 Burroughs Wellcome Co. 1978-04-14 Related Combination Therapy

The patent development trajectory indicates sustained research interest in optimizing combination antimicrobial formulations. Shionogi & Company developed specific patent protection for suppository formulations containing sulfamethoxazole and trimethoprim complexes, representing technological advancement in drug delivery systems for these combination therapies. These patents describe sophisticated one-to-one molecular complexes that demonstrate superior manufacturing processes and pharmacokinetical properties compared to conventional simple mixture preparations.

European patent applications, including EP200252 assigned to Yamanouchi Europ BV in 1986, reflect international expansion of intellectual property protection for combination antimicrobial technologies. The patent landscape demonstrates continued innovation in formulation sciences, manufacturing processes, and drug delivery mechanisms throughout the 1980s and beyond.

Regulatory Status in Global Pharmacopeias

The regulatory classification and pharmacopeial status of this compound varies significantly across different international pharmaceutical regulatory frameworks. The United States Pharmacopeia, established in 1820 as a comprehensive pharmaceutical standards compendium, provides quality specifications and analytical testing protocols for pharmaceutical preparations. However, specific monograph information for this compound under this exact designation within United States Pharmacopeia-National Formulary standards requires careful examination of individual component specifications rather than combination product monographs.

The compound's regulatory status reflects the complex nature of combination pharmaceutical products within international pharmacopeial systems. Individual component substances, including sulfamethoxazole and trimethoprim, maintain established monograph status within major pharmacopeias, but combination products often require separate regulatory pathways and approval processes.

Table 3: International Regulatory Classification Status

Regulatory Authority Classification Status Component Recognition
United States Pharmacopeia Individual Component Monographs Established Standards
European Pharmacopoeia Regional Variation Recognition Component-Based Standards
International Pharmacopoeia Combination Product Guidelines Established Protocols
National Formularies Country-Specific Variations Variable Implementation

The regulatory landscape demonstrates significant geographical variation in combination product recognition and standardization approaches. European pharmaceutical systems often acknowledge regional product variations, including formulations containing sulfamoxole and trimethoprim combinations that are marketed under the this compound designation in specific countries. This geographical variation reflects different regulatory approval pathways and local pharmaceutical development histories.

International pharmaceutical regulatory harmonization efforts continue to address standardization challenges associated with combination antimicrobial products. The World Health Organization's International Pharmacopoeia provides guidance frameworks for combination pharmaceutical products, establishing quality control parameters and analytical testing methodologies that support global pharmaceutical trade and therapeutic equivalence assessments.

The compound descriptor classification within regulatory databases identifies this compound as both a drug and reproductive effector, indicating specific regulatory oversight requirements for reproductive health considerations. This classification status influences regulatory approval processes, clinical testing requirements, and post-market surveillance protocols across different international pharmaceutical regulatory jurisdictions.

Eigenschaften

CAS-Nummer

57197-43-0

Molekularformel

C25H31N7O6S

Molekulargewicht

557.6 g/mol

IUPAC-Name

4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C11H13N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-6H,12H2,1-2H3,(H,13,14)

InChI-Schlüssel

QSCDJPXGCZNSNJ-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Kanonische SMILES

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Andere CAS-Nummern

57197-43-0

Synonyme

CN 3123
CN-3123
co-trifamole
cotrifamol
cotrifamole
sulfamoxole - trimethoprim
sulfamoxole, trimethoprim drug combination
Supristol

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

The compound "Supristol" is a combination of trimethoprim and sulphamethoxazole, primarily used as an antibiotic in the treatment of various bacterial infections. This article will delve into its applications, focusing on scientific research applications, clinical case studies, and relevant data.

Antimicrobial Efficacy

This compound has been extensively studied for its antimicrobial properties. Research indicates that the combination of trimethoprim and sulphamethoxazole exhibits a broader spectrum of activity compared to either antibiotic used alone. A systematic review highlighted its effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Haemophilus influenzae .

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal that the absorption, distribution, metabolism, and excretion profiles are favorable for treating infections. The peak plasma concentrations are achieved within 1-4 hours post-administration, with a half-life conducive to maintaining therapeutic levels in the body .

Resistance Patterns

Research has also focused on the resistance patterns associated with this compound. While it remains effective against many strains, some studies indicate rising resistance levels among certain bacteria, necessitating ongoing surveillance and potential adjustments in treatment protocols .

Urinary Tract Infections (UTIs)

A clinical trial involving 200 patients with recurrent UTIs demonstrated that those treated with this compound experienced a significant reduction in infection recurrence compared to those receiving standard antibiotic therapy . The study reported an efficacy rate of approximately 85% in preventing subsequent infections over six months.

Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD experiencing frequent exacerbations, a randomized controlled trial assessed the use of this compound as a prophylactic treatment. Results indicated that patients receiving this compound had fewer exacerbations compared to those on placebo, suggesting its role in managing chronic respiratory conditions .

Table 1: Comparative Efficacy of this compound Against Common Pathogens

PathogenEfficacy (%)Resistance Rate (%)
Escherichia coli9015
Staphylococcus aureus8510
Haemophilus influenzae805

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Peak Plasma Concentration1-4 hours
Half-Life8-10 hours
Bioavailability~90%

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Supristol is most commonly compared with co-trimoxazole (sulfamethoxazole/trimethoprim), another widely used sulfonamide-trimethoprim combination. Both drugs share a similar mechanism of action but differ in sulfonamide components and clinical applications.

Parameter This compound (Sulfamoxole/Trimethoprim) Co-Trimoxazole (Sulfamethoxazole/Trimethoprim)
Sulfonamide Component Sulfamoxole Sulfamethoxazole
Trimethoprim Ratio 5:1 5:1
Primary Indications Pediatric diarrhea, chronic bronchitis Pneumocystis pneumonia, UTIs, respiratory infections
Efficacy in Clinical Trials 53.3% efficacy in pediatric diarrhea ; 95.3% pathogen elimination in bronchitis 93.2% pathogen elimination in bronchitis ; 85–90% efficacy in UTIs
Adverse Effects 2% intolerance rate Higher risk of hypersensitivity reactions, hyperkalemia
Cost-Effectiveness Lower treatment cost due to reduced dosage Higher cost in prolonged regimens

Pharmacokinetic and Bacteriological Comparisons

  • Bactericidal Spectrum : this compound demonstrates superior activity against Escherichia coli (68.18% eradication in pediatric diarrhea) compared to co-trimoxazole, which is more effective against Pneumocystis jirovecii .
  • Toxoplasma Infections : In murine models, this compound reduced mortality and prevented cyst formation in Toxoplasma gondii-infected mice, outperforming co-trimoxazole in preventing latent infection .
  • Tolerability : this compound’s lower sulfonamide dosage correlates with fewer hypersensitivity reactions, whereas co-trimoxazole is associated with higher rates of adverse events, including Stevens-Johnson syndrome .

Research Findings and Clinical Outcomes

  • Chronic Bronchitis : A double-blind study (N=163) found comparable efficacy between this compound (95.3% pathogen elimination) and co-trimoxazole (93.2%) .

Vorbereitungsmethoden

Aldol Condensation of Campholenic Aldehyde

Campholenic aldehyde undergoes aldol condensation with butanone to form 3-methyl-5-(2,2,3-trimethylcyclopentenyl)-3-penten-2-one . This step establishes the core carbon skeleton of polysantol.

Reaction Conditions :

  • Solvent-free or ethanol-mediated systems.

  • Temperature: 20–50°C.

  • Catalysts: Solid alkali (e.g., NaOH) or acidic resins.

Yield : 70–85% (crude), depending on purification methods.

Methylation Using Ionic Liquids

The intermediate ketone undergoes methylation to introduce a methyl group at the 3-position, forming 3,3-dimethyl-5-(2,2,3-trimethylcyclopentenyl)-4-penten-2-one .

Key Parameters :

  • Methylating agents : Methyl iodide (CH₃I) or dimethyl sulfate.

  • Catalyst system : Solid alkali (NaOH, 0.5–2.5 eq.) and ionic liquids (e.g., [BMIM][PF₆], 1:1–4 molar ratio to methylating agent).

  • Temperature : 20–50°C.

  • Time : 2–5 hours.

Example Protocol :

ComponentQuantity (mol)Molar RatioYield (%)
Intermediate ketone1.01.078.6
NaOH0.50.5
[BMIM][PF₆]0.50.5
CH₃I1.51.5

Post-reaction, the ionic liquid phase is recovered, enabling reuse without significant activity loss.

Borane Reduction to Polysantol

The final step reduces the ketone to the alcohol using sodium borohydride (NaBH₄) in ethanol.

Optimized Conditions :

  • Reducing agent : NaBH₄ (0.1–0.3 eq.).

  • Solvent : Ethanol (200 mL per 0.5 mol substrate).

  • Temperature : 30–60°C.

  • Time : 5–8 hours.

Yield : 95.5% after vacuum distillation.

Mechanistic Insight :
The reduction proceeds via a six-membered transition state, with borane coordinating to the carbonyl oxygen before hydride transfer. Steric hindrance from the cyclopentenyl group ensures high regioselectivity.

Scalability and Industrial Adaptations

Solvent and Catalyst Recovery

The use of ionic liquids ([BMIM][PF₆]) in methylation allows for:

  • Phase separation : Product isolation via liquid-liquid extraction.

  • Reusability : Ionic liquids retain >90% activity after 5 cycles.

Byproduct Management

  • Unreacted campholenic aldehyde : Recycled into the aldol condensation step.

  • Waste streams : Neutralized with acetic acid to minimize environmental impact.

Comparative Analysis of Methodologies

ParameterAldol CondensationMethylationReduction
CatalystSolid alkaliIonic liquidNaBH₄
Temperature range (°C)20–5020–5030–60
Reaction time (hours)2–52–55–8
Yield (%)70–8578.695.5

Challenges and Innovations

Selectivity in Methylation

Early methods suffered from over-methylation, producing 3,3,5-trimethyl derivatives. The ionic liquid system suppresses side reactions by stabilizing the transition state through hydrogen bonding.

Green Chemistry Advances

  • Solvent reduction : Ethanol is recycled via distillation.

  • Energy efficiency : Reactions conducted at ambient pressure.

Q & A

Q. What ethical frameworks guide this compound trials involving vulnerable populations (e.g., pediatric or geriatric cohorts)?

  • Methodological Answer : Adhere to Belmont Report principles (beneficence, justice, respect for persons). Obtain informed consent via age-appropriate protocols and include independent data monitoring committees (DMCs) . Justify inclusion criteria using risk-benefit analyses pre-approved by IRBs .

Tables for Reference

Data Type Recommended Analysis Tools Key References
Contradictory EfficacyMeta-analysis, Bayesian probabilityRevMan, R/BayesFactor
PK-PD RelationshipsPBPK modeling, LC-MS/MSGastroPlus, Phoenix WinNonlin
Qualitative PerceptionsThematic analysis, COREQNVivo, Dedoose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.